Unique Synthetic Utility as a Late-Stage LTD4 Antagonist Intermediate
7-(Cyanomethoxy)indole is specifically utilized in patented synthetic routes to produce N-benzyl dihydroindole LTD4 antagonists, a role for which common analogs like 7-hydroxyindole and 7-methoxyindole are unsuitable [1]. The cyanomethoxy group is preserved through the synthesis and is essential for the final biological activity . While a direct quantitative comparison of synthetic yields versus other intermediates is not available, the patented process exemplifies its exclusive, irreplaceable role in this specific drug discovery context.
| Evidence Dimension | Role in specific patented synthesis |
|---|---|
| Target Compound Data | Key intermediate for N-benzyl dihydroindole LTD4 antagonists |
| Comparator Or Baseline | 7-hydroxyindole (precursor), 7-methoxyindole (unrelated analog) |
| Quantified Difference | Exclusive use in patented route; no alternative 7-substituted indole cited for this transformation. |
| Conditions | Synthesis of LTD4 antagonists as per U.S. Patent 5,281,593 |
Why This Matters
For projects targeting leukotriene-mediated pathways, this compound is a non-substitutable intermediate; procurement of alternatives would derail the established synthetic route and require significant re-optimization.
- [1] U.S. Patent No. 5,281,593. (1993). Certain indole derivatives useful as leukotriene antagonists. (Example 1a vi). View Source
